![molecular formula C13H20N2O2S2 B2473393 N-((4-cyclohexylthiazol-2-yl)methyl)cyclopropanesulfonamide CAS No. 2034541-77-8](/img/structure/B2473393.png)
N-((4-cyclohexylthiazol-2-yl)methyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-cyclohexylthiazol-2-yl)methyl)cyclopropanesulfonamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein kinase CHK1, which is involved in the regulation of the cell cycle and DNA damage response.
Scientific Research Applications
Lewis Acid Catalyzed Annulations
One application involves the use of donor-acceptor cyclopropanes in Lewis acid-catalyzed (3 + 2)-annulations with ynamides, leading to the formation of cyclopentene sulfonamides. This process, catalyzed by Sc(OTf)3, yields products in good to excellent yield, with deprotection and hydrolysis delivering 2,3-substituted cyclopentanones. This method demonstrates the utility of cyclopropanesulfonamide derivatives in synthesizing complex cyclic structures with high diastereoselectivity (Mackay et al., 2014).
Catalytic Asymmetric Alkylzinc Additions
Another significant application is in the realm of catalytic asymmetric synthesis, where ligands derived from cyclopropanesulfonamide structures have been employed. Specifically, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide is highlighted for its suitability in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess. This underscores the compound's role in facilitating enantioselective reactions, a cornerstone of modern synthetic organic chemistry (Wipf & Wang, 2002).
Bioconversion and Metabolite Characterization
Additionally, the compound has applications in drug metabolism studies, as seen in the preparation of mammalian metabolites of biaryl-bis-sulfonamides. Utilizing microbial-based biocatalytic systems, like Actinoplanes missouriensis, researchers can produce and isolate significant amounts of drug metabolites. This process not only aids in the structural characterization of these metabolites by nuclear magnetic resonance spectroscopy but also supports their use as analytical standards in clinical investigations, illustrating the compound's utility in pharmacokinetics and drug development processes (Zmijewski et al., 2006).
Asymmetric Synthesis and Cyclopropanation
The research also delves into the asymmetric cyclopropanation reactions catalyzed by rhodium(II) and N-(arylsulfonyl)prolinate complexes, showcasing the synthesis of functionalized cyclopropanes. This process is highly diastereoselective and enantioselective, underlining the potential of cyclopropanesulfonamide derivatives in constructing stereochemically complex molecules. Such methodologies are invaluable in synthesizing bioactive compounds and pharmaceuticals (Davies et al., 1996).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c16-19(17,11-6-7-11)14-8-13-15-12(9-18-13)10-4-2-1-3-5-10/h9-11,14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYTKMOZRVFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)cyclopropanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.